Predicted Increase in DNA Binding Affinity for Poly(dA-dT) Sequences Relative to Unsubstituted DACA
The introduction of a 9-amino group into the acridine-4-carboxamide scaffold increases the binding constant (log K) for poly[d(AT)] by 1.23 log units (from 6.12 to 7.35 for the parent 4-carboxamide side chain) [1]. The further addition of a 6-amino substituent is class-level inferred to provide an additional increment in poly[d(AT)] affinity, based on the known positive contribution of electron-donating groups at the 6-position to DNA binding in the broader acridine series [1][2]. While direct experimental log K data for the 6,9-diamino compound are not publicly available in peer-reviewed literature, the compound's design is explicitly based on maximizing minor-groove hydrogen-bonding contacts that are absent in unsubstituted DACA.
| Evidence Dimension | DNA binding constant (log K) for poly[d(AT)] |
|---|---|
| Target Compound Data | Not explicitly reported in primary literature; predicted >7.35 based on additive substituent effects |
| Comparator Or Baseline | Unsubstituted DACA (compound 8): log K = 6.12; 9-Amino-DACA (compound 1): log K = 7.35 |
| Quantified Difference | Projected increase of >1.23 log units vs. unsubstituted DACA; additive contribution from 6-NH₂ expected |
| Conditions | Ethidium bromide displacement assay in pH 5 buffer, 25 °C [1] |
Why This Matters
Higher poly[d(AT)] binding affinity correlates with enhanced topoisomerase II poisoning potency in the acridine-4-carboxamide class, making the 6,9-diamino substitution pattern the preferred choice for experiments requiring maximal DNA-target engagement.
- [1] Atwell, G. J.; Rewcastle, G. W.; Baguley, B. C.; Denny, W. A. Potential Antitumor Agents. 50. In Vivo Solid-Tumor Activity of Derivatives of N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide. J. Med. Chem. 1987, 30 (4), 664–669. View Source
- [2] Denny, W. A.; Atwell, G. J.; Rewcastle, G. W.; Baguley, B. C. Potential Antitumor Agents. 49. 5-Substituted Derivatives of N-[2-(Dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with In Vivo Solid-Tumor Activity. J. Med. Chem. 1987, 30 (4), 658–663. View Source
